molecular formula C32H37N2O2RuS B13851718 [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)

Cat. No.: B13851718
M. Wt: 614.8 g/mol
InChI Key: JLXLTHVBMFDOOT-XCPIVNJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) is a complex organometallic compound that features a ruthenium center coordinated with various ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) typically involves the coordination of ruthenium with the specified ligands. One common method involves the reaction of ruthenium chloride with [(1S,2S)-2-amino-1,2-diphenylethyl]-(pentafluorophenyl)sulfonylazanide in the presence of 1-methyl-4-propan-2-ylbenzene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.

    Reduction: The compound can be reduced, often using hydrogen or other reducing agents.

    Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents like sodium borohydride , and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Scientific Research Applications

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+): has several scientific research applications:

Mechanism of Action

The mechanism by which [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) exerts its effects involves the coordination of the ruthenium center with various molecular targets. This coordination can alter the electronic properties of the target molecules, leading to changes in their reactivity and function. The specific pathways involved depend on the application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ruthenium complexes with different ligands, such as:

Uniqueness

The uniqueness of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+) lies in its specific combination of ligands, which can impart unique reactivity and properties compared to other ruthenium complexes .

Properties

Molecular Formula

C32H37N2O2RuS

Molecular Weight

614.8 g/mol

IUPAC Name

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)

InChI

InChI=1S/C21H20N2O2S.C10H14.CH3.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-22H,1H3;4-8H,1-3H3;1H3;/q-2;;-1;+3/t20-,21-;;;/m0.../s1

InChI Key

JLXLTHVBMFDOOT-XCPIVNJJSA-N

Isomeric SMILES

[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3]

Canonical SMILES

[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.